

# Spectroscopic Profile of 2-Methoxyphenylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxyphenylacetic acid

Cat. No.: B139654

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methoxyphenylacetic acid** (CAS No. 93-25-4), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Detailed experimental protocols are also provided to ensure reproducibility.

## Spectroscopic Data Summary

The empirical formula for **2-Methoxyphenylacetic acid** is  $C_9H_{10}O_3$ , with a molecular weight of 166.17 g/mol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen ( $^1H$ ) and carbon ( $^{13}C$ ) atoms.

### $^1H$ NMR Data

Spectrometer Frequency: 500 MHz Solvent: Chloroform-d ( $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.29 - 7.18	Multiplet	2H	Ar-H
6.94 - 6.88	Multiplet	2H	Ar-H
3.83	Singlet	3H	-OCH <sub>3</sub>
3.66	Singlet	2H	-CH <sub>2</sub> -

### <sup>13</sup>C NMR Data

Spectrometer Frequency: 125 MHz Solvent: Chloroform-d (CDCl<sub>3</sub>)

(Note: Complete peer-reviewed <sup>13</sup>C NMR data was not available in the searched literature. The following are predicted values and known characteristic shifts.)

Chemical Shift ( $\delta$ ) ppm	Assignment
~178	C=O (Carboxylic Acid)
~157	Ar-C-OCH <sub>3</sub>
~131	Ar-C
~129	Ar-C
~123	Ar-C-CH <sub>2</sub>
~121	Ar-C
~111	Ar-C
~55	-OCH <sub>3</sub>
~37	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation.

Technique: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3000	Medium	C-H stretch (Aromatic)
~2900	Medium	C-H stretch (Aliphatic)
1700	Strong	C=O stretch (Carboxylic Acid)
1600, 1495	Medium	C=C stretch (Aromatic Ring)
1245	Strong	C-O stretch (Aryl Ether)
750	Strong	C-H bend (Ortho-disubstituted Aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1]

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Ionization: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
166	74.70	[M] <sup>+</sup> (Molecular Ion)
122	49.20	[M - COOH] <sup>+</sup>
121	68.00	[M - COOH - H] <sup>+</sup>
107	26.20	[M - COOH - CH <sub>3</sub> ] <sup>+</sup>
91	99.99	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium Ion)

## Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

## NMR Spectroscopy Protocol

Sample Preparation: A sample of **2-Methoxyphenylacetic acid** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) to a concentration suitable for NMR analysis.

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 500 MHz spectrometer.

Data Acquisition:

- $^1\text{H}$  NMR: Standard pulse sequences were used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence was used to obtain the carbon spectrum, with chemical shifts also referenced to TMS.

## IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: A small amount of finely ground **2-Methoxyphenylacetic acid** was intimately mixed with dry potassium bromide (KBr). The mixture was then pressed under high pressure to form a transparent pellet.

Instrumentation: An FTIR spectrometer was used to record the spectrum.

Data Acquisition: A background spectrum of the empty sample chamber was first recorded. The KBr pellet containing the sample was then placed in the beam path, and the sample spectrum was acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol (GC-MS)

Sample Preparation: A dilute solution of **2-Methoxyphenylacetic acid** in a suitable volatile solvent was prepared for injection.

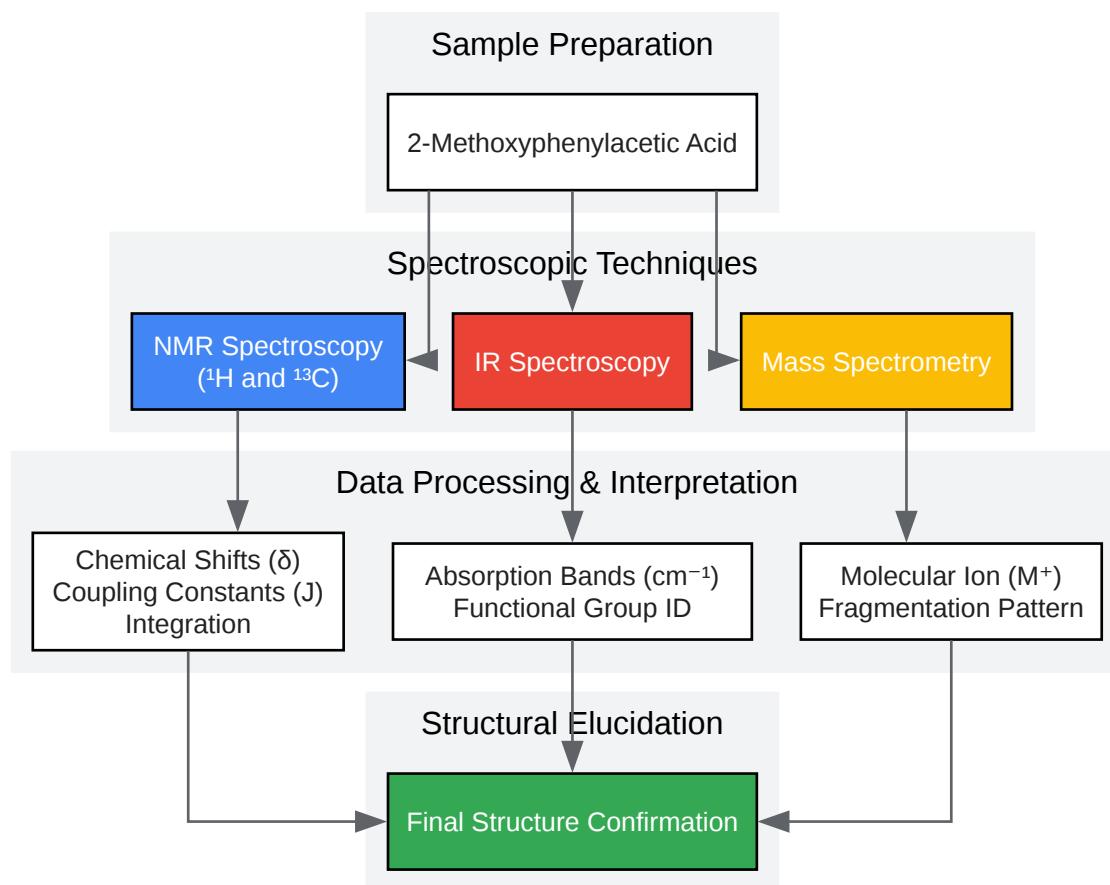
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source was used.

Data Acquisition: The sample was injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact. The resulting ions were separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

General Workflow for Spectroscopic Analysis of 2-Methoxyphenylacetic Acid



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Caption: General experimental workflow for spectroscopic analysis.

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## References

- 1. researchgate.net [researchgate.net]
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